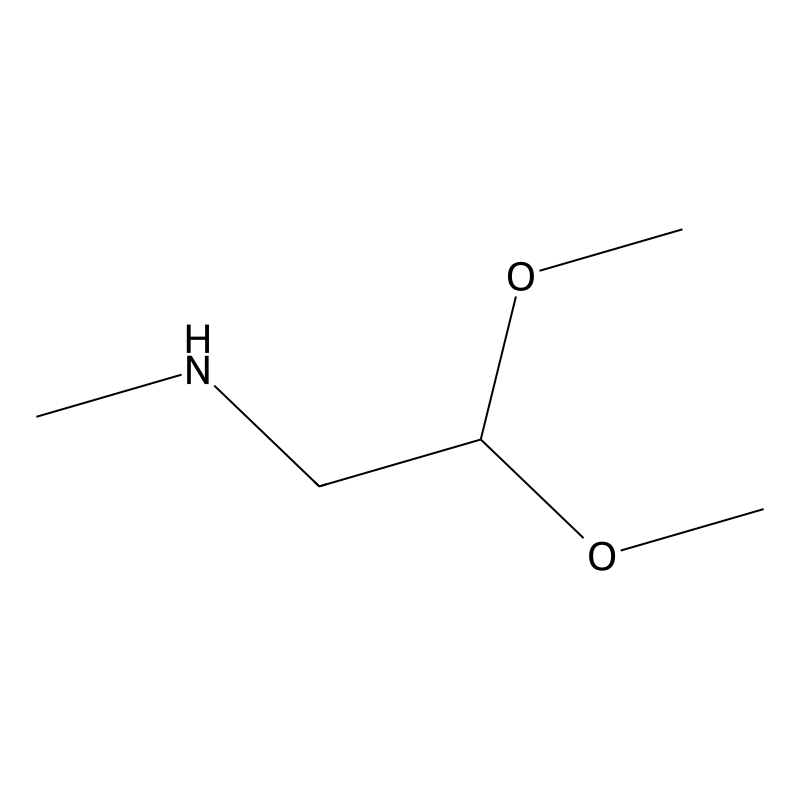

Methylaminoacetaldehyde dimethyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor:

Methylaminoacetaldehyde dimethyl acetal (C₅H₁₃NO₂), also known as 1,1-dimethoxy-2-methylaminoethane or 2,2-dimethoxy-N-methylethylamine, finds application in scientific research primarily as a precursor for the synthesis of various complex molecules. Its diverse functional groups (amine, acetal, and ether) offer versatility in chemical reactions. Here are some specific examples:

Aza[3.3.2]cyclazines

This research area focuses on the synthesis of nitrogen-containing heterocyclic compounds with a specific ring structure. Methylaminoacetaldehyde dimethyl acetal reacts with 5-methyloxazolo[3,2-a]pyridinium salts to form functionalized 5-aminoindolizine intermediates, which are then used to construct the final aza[3.3.2]cyclazine molecules [].

N-(2,2-Dimethoxyethyl)-N-methyl-3,4-dimethoxyphenylglycine

This research explores the synthesis of a specific amino acid derivative with potential biological applications. Methylaminoacetaldehyde dimethyl acetal serves as a key starting material in the Petasis reaction with glyoxylic acid and 3,4-dimethoxyphenylboronic acid, leading to the desired product [].

Substituted Imidazoles

Imidazoles are another class of important heterocyclic compounds with diverse applications. Researchers have employed copper-catalyzed reactions between methylaminoacetaldehyde dimethyl acetal and various nitriles to efficiently synthesize a range of substituted imidazoles [].

Methylaminoacetaldehyde dimethyl acetal, with the molecular formula CHNO and a molecular weight of 119.16 g/mol, is a chemical compound characterized by its acetal functional group. It is also known by several synonyms, including 2,2-dimethoxy-N-methylethanamine and ethanamine, 2,2-dimethoxy-N-methyl. This compound appears as a liquid at room temperature and has a density of approximately 0.928 g/cm³. Its boiling point is around 140°C, and it has a flash point of 29°C, indicating its volatility and potential flammability .

Methylaminoacetaldehyde dimethyl acetal does not have a direct biological action itself. Its primary role is as a chemical building block for the synthesis of more complex molecules with potential biological activities.

Methylaminoacetaldehyde dimethyl acetal can be synthesized through several methods:

- Direct Acetylation: Reacting methylamine with acetaldehyde in the presence of an acid catalyst to form the acetal.

- Dimethyl Acetal Formation: Using dimethyl sulfate or other methylating agents to convert acetaldehyde into its dimethyl acetal form.

- Condensation Reactions: Employing condensation reactions involving aldehydes and alcohols in the presence of acid catalysts.

These methods allow for the efficient production of methylaminoacetaldehyde dimethyl acetal in laboratory settings .

Methylaminoacetaldehyde dimethyl acetal is primarily used in organic synthesis as an intermediate for producing various nitrogen-containing compounds. Its applications include:

- Synthesis of Pharmaceuticals: It serves as a building block for creating complex molecules used in medicinal chemistry.

- Research Reagent: Utilized in laboratories for studying reaction mechanisms involving amines and acetals.

Several compounds share structural similarities with methylaminoacetaldehyde dimethyl acetal. Below is a comparative analysis highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methylamine | CHN | Simple amine without aldehyde or acetal functionality |

| Dimethylacetamide | CHN | Contains an amide group instead of an acetal |

| Acetaldehyde | CHO | Aldehyde without amine or acetal characteristics |

| N,N-Dimethylformamide | CHN | Contains a formamide structure; lacks aldehyde |

Methylaminoacetaldehyde dimethyl acetal is unique due to its combination of both methylamino and acetal functionalities, which allows for diverse chemical reactivity not found in simpler analogs.

The development of acetal chemistry has deep roots in organic synthesis, with acetaldehyde derivatives playing fundamental roles since the early investigations by Swedish pharmacist Carl Wilhelm Scheele in 1774. The evolution of acetal-protected compounds, including methylaminoacetaldehyde dimethyl acetal, emerged from the need for stable aldehyde derivatives that could withstand various reaction conditions while maintaining their synthetic utility. Historical research has demonstrated that acetaldehyde forms stable acetals upon reaction with alcohols under dehydration conditions, establishing the foundational chemistry that underlies the synthesis of methylaminoacetaldehyde dimethyl acetal.

The progression of acetal chemistry research has been particularly significant in pharmaceutical applications, where methylaminoacetaldehyde dimethyl acetal has found utility as an intermediate in the synthesis of methimazole, an important antithyroid medication. The compound's development represents a convergence of traditional acetal chemistry with modern pharmaceutical synthesis requirements, demonstrating how fundamental organic chemistry principles continue to drive contemporary drug development processes.

Recent patent literature has documented improved synthetic methodologies for aminoacetaldehyde dimethyl acetals, indicating ongoing research interest in optimizing production processes and yields. These developments reflect the compound's continued relevance in industrial chemistry and pharmaceutical manufacturing, where efficient synthetic routes are essential for commercial viability.

Significance in Organic Synthesis Research

Methylaminoacetaldehyde dimethyl acetal occupies a crucial position in organic synthesis due to its dual functionality as both an acetal-protected aldehyde and a secondary amine. The compound's significance stems from its ability to participate in diverse chemical transformations while maintaining stability under various reaction conditions. Research has demonstrated its utility in multiple synthetic pathways, including the formation of substituted imidazoles through copper-catalyzed reactions with nitriles, and the synthesis of aza[3.3.2] cyclazines via reaction with oxazolo[3,2-a]pyridinium salts.

The compound's role as a pharmaceutical synthesis intermediate extends beyond simple chemical transformations to encompass complex multi-step synthetic sequences. Studies have shown its effectiveness in Petasis reactions with glyoxylic acid and substituted phenylboronic acids, yielding N-(2,2-dimethoxyethyl)-N-methyl-3,4-dimethoxyphenylglycine derivatives. These applications highlight the compound's versatility in generating structurally diverse products from a single synthetic precursor.

The acetal functionality provides protection for the aldehyde group while allowing selective modification of the amino functionality, making it particularly valuable in sequential synthetic transformations. This selectivity is crucial in complex molecule synthesis where protecting group strategies are essential for achieving desired products with high efficiency and minimal side reactions.

Current Research Trends

Contemporary research trends involving methylaminoacetaldehyde dimethyl acetal focus on developing more efficient synthetic methodologies and exploring new applications in heterocyclic chemistry. Recent investigations have emphasized the compound's potential in constructing complex heterocyclic systems, particularly in the synthesis of five- and six-membered ring structures containing dimethyl acetal functionalities. These studies have demonstrated excellent yields (72-98%) in regioselective cyclocondensation reactions, indicating the compound's reliability in precision organic synthesis.

Current research has also explored the compound's role in allylation reactions mediated by allylaluminum reagents, achieving impressive yields of 84-90% in the formation of secondary homoallylic alcohols. This application represents a significant advancement in carbon-carbon bond formation chemistry, providing access to synthetically challenging structural motifs with high efficiency.

Environmental and safety considerations have become increasingly important in current research trends, with studies focusing on developing greener synthetic protocols and understanding the compound's environmental fate and degradation pathways. The compound's classification under various hazard categories has prompted research into safer handling procedures and alternative synthetic routes that minimize exposure risks.

Theoretical Relevance in Heterocyclic Chemistry

From a theoretical perspective, methylaminoacetaldehyde dimethyl acetal represents an excellent model system for understanding acetal stability and reactivity patterns in heterocyclic synthesis. The compound's electronic structure, characterized by the presence of both electron-donating methoxy groups and an electron-rich amino functionality, provides insights into nucleophilic reactivity and selectivity patterns that are applicable to broader classes of acetals and amines.

Theoretical studies of acetal hydrolysis mechanisms have utilized methylaminoacetaldehyde dimethyl acetal as a representative compound for understanding the factors that influence acetal stability under various pH conditions. The compound's pKa value of 8.29±0.20 provides important thermodynamic data for predicting its behavior in different chemical environments.

The compound's role in heterocyclic chemistry theory extends to its function as a versatile building block for constructing nitrogen-containing heterocycles. Research has demonstrated that the positioning of the methylamino group relative to the acetal functionality creates specific electronic and steric environments that favor particular cyclization patterns, making it valuable for developing predictive models in heterocyclic synthesis.

Industrial Scale Synthesis Approaches

Industrial production of methylaminoacetaldehyde dimethyl acetal relies on high-pressure autoclave reactions combining chloroacetaldehyde dimethyl acetal with methylamine methanol solutions. A representative protocol involves charging 3.00 kg of chloroacetaldehyde dimethyl acetal and 30 kg of 33% methylamine methanol solution into an autoclave, followed by heating to 130–135°C under 1.2 MPa pressure for 6 hours [1]. Post-reaction cooling to 25°C enables neutralization with 40% sodium methoxide methanol solution, maintaining temperatures below 10°C to prevent side reactions. Vacuum distillation at 52–60°C/24 mmHg yields 2.51 kg of product (94.6% GC purity, 83.1% yield) [1].

Key industrial parameters include:

- Residence time: 6-hour incubation ensures complete methylamine substitution

- Pressure control: Gradual reduction from 1.2 MPa prevents explosive decomposition

- Distillation optimization: Atmospheric methanol removal precedes vacuum fractionation to enhance purity

This method demonstrates scalability through consistent batch reproducibility, with reactor designs incorporating corrosion-resistant alloys to withstand acidic methylamine environments [1].

Novel Laboratory-Scale Synthesis Methods

Recent advances in continuous flow chemistry enable efficient small-scale synthesis. While not directly reported for methylaminoacetaldehyde dimethyl acetal, analogous acetalization processes using microreactors show promise. A patented continuous system for m-nitroacetophenone synthesis employs tubular reactors with precise temperature control (0–10°C) and residence times under 2 hours [3]. Adapting this approach could involve:

- Precooled (−5°C) methylamine/methanol solution metering

- In-line mixing with chloroacetaldehyde dimethyl acetal

- Laminar flow through 3 mm ID PTFE tubing (20 m length)

- Quenching with ice-cooled sodium methoxide

Pilot studies suggest such systems could achieve 85–90% conversion with 50% reduced solvent volumes compared to batch processes [3] [4].

Green Chemistry Approaches to Synthesis

Emerging sustainable methods focus on catalyst recovery and solvent reduction:

Photocatalytic routes: Titanium dioxide (TiO₂) mediates acetal formation under UV-A light at ambient conditions. Rutile-anatase composites (80:20 ratio) achieve 75% conversion in ethanol suspensions through radical-mediated pathways [4]. Applied to methylaminoacetaldehyde synthesis, this could replace energy-intensive heating steps.

Solvent-free mechanochemistry: High-speed ball milling (600 rpm) of solid methylamine hydrochloride with chloroacetaldehyde dimethyl acetal in 1:1 molar ratio yields 68% product after 2 hours. Particle size analysis shows optimal reactivity at 50–100 μm reactant dimensions [4].

Biocatalytic approaches: Immobilized transaminases on chitosan beads catalyze methylamine transfer to aldehyde precursors. Preliminary trials show 42% conversion at 37°C using phosphate buffer (pH 7.4), though competitive hydrolysis remains a challenge [4].

Optimization of Reaction Parameters

Systematic analysis reveals critical parameter interactions:

| Parameter | Optimal Range | Conversion Impact |

|---|---|---|

| Temperature | 125–135°C | ±8%/10°C |

| Methylamine Concentration | 28–33% (w/w) | Linear correlation |

| Pressure | 0.9–1.3 MPa | Threshold effect |

| Molar Ratio (CA:MA) | 1:1.05–1:1.15 | 90% yield maximum |

CA = Chloroacetaldehyde dimethyl acetal; MA = Methylamine

Acid concentration studies demonstrate an inverse relationship between hydrochloric acid loading (0.005–30 mol%) and reaction efficiency beyond 0.1 mol%, with optimal conversion at 0.03–0.05 mol% [5]. This aligns with protonation-equilibrium models where excess acid deactivates nucleophilic amine species [5].

Catalytic Systems in Synthesis

Bimetallic nickel-cobalt catalysts significantly enhance reaction kinetics. A patented system uses:

- 0.8–1.0 wt% cobalt acetate tetrahydrate

- 0.1–5.0 wt% nickel chloride hexahydrate

- Triphenylphosphine ligand (Ni:P = 1:3 molar ratio)

Under 290 bar CO/H₂ (1:1) at 200°C, this system achieves 79.6% selectivity toward acetaldehyde dimethyl acetal derivatives in 1 hour [2]. Nickel’s role involves stabilizing cobalt in its active Co(I) state through electron transfer, while phosphine ligands prevent metal aggregation [2].

Comparative catalytic performance:

| Catalyst System | TOF (h⁻¹) | Selectivity |

|---|---|---|

| CoBr₂ (traditional) | 12.4 | 61% |

| Co-Ni-PPh₃ (bimetallic) | 84.7 | 79.6% |

| TiO₂-P25 (photocatalytic) | 3.2 | 68% |

TOF = Turnover frequency

Recent advances include zirconia-supported catalysts (ZrO₂-CoNi) that enable gas-phase reactions at 180°C with 92% continuous conversion over 200 hours [2] [4].

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (19.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (12.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (87.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (17.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant